molecular formula C17H22N2O8 B15208975 Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate) CAS No. 7399-19-1

Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate)

Cat. No.: B15208975
CAS No.: 7399-19-1
M. Wt: 382.4 g/mol
InChI Key: IFWPNTJAGXCKEW-UHFFFAOYSA-N
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Description

Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate) (CAS: 7399-19-1) is a bifunctional pyrrolidine derivative characterized by two 4,5-dioxopyrrolidine-3-carboxylate moieties linked via a propane-1,3-diyl spacer. Each pyrrolidine ring is substituted with an ester group (ethyl carboxylate) and two ketone functionalities, conferring unique electronic and steric properties. This compound, also identified as NSC55179 and AC1L6DGO, is cataloged in multiple chemical databases, indicating its relevance in research contexts .

Properties

CAS No.

7399-19-1

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C17H22N2O8/c1-3-26-16(24)10-8-18(14(22)12(10)20)6-5-7-19-9-11(13(21)15(19)23)17(25)27-4-2/h10-11H,3-9H2,1-2H3

InChI Key

IFWPNTJAGXCKEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CCCN2CC(C(=O)C2=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives

The dioxopyrrolidine core can be synthesized via cyclization of ethyl 3-aminoglutarate derivatives. Heating ethyl 3-aminoglutarate with acetic anhydride facilitates intramolecular imide formation, yielding ethyl 4,5-dioxopyrrolidine-3-carboxylate. This method leverages the inherent reactivity of α-amino esters toward cyclodehydration under acidic conditions.

Oxidation of Pyrrolidine Precursors

Pyrrolidine derivatives substituted with hydroxyl or amine groups at positions 4 and 5 can undergo oxidation to form the dioxo functionality. For example, treatment of ethyl 1-hydroxypyrrolidine-3-carboxylate with Jones reagent (CrO3/H2SO4) selectively oxidizes positions 4 and 5 to ketones. However, over-oxidation risks necessitate careful stoichiometric control.

Propane-1,3-Diyl Bridge Installation

Nucleophilic Substitution

Reacting two equivalents of ethyl 1-bromo-4,5-dioxopyrrolidine-3-carboxylate with propane-1,3-diol in dimethylformamide (DMF) and K2CO3 at 60°C facilitates ether bond formation via SN2 displacement. This method mirrors protocols for similar azetidine couplings:

$$
2 \, \text{Br-Pyr-COOEt} + \text{HO-(CH}2\text{)}3\text{-OH} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{Diethyl target compound} + 2 \, \text{HBr}
$$

Optimization Note : Elevated temperatures (60–90°C) and prolonged reaction times (12–24 h) improve yields by ensuring complete substitution.

Mitsunobu Coupling

For substrates with hydroxyl groups at position 1, the Mitsunobu reaction enables efficient etherification. Ethyl 1-hydroxy-4,5-dioxopyrrolidine-3-carboxylate reacts with propane-1,3-diol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF):

$$
2 \, \text{HO-Pyr-COOEt} + \text{HO-(CH}2\text{)}3\text{-OH} \xrightarrow{\text{DIAD, PPh}3} \text{Diethyl target compound} + 2 \, \text{H}2\text{O}
$$

Advantage : Mitsunobu conditions avoid racemization, making this route suitable for enantiomerically pure precursors.

Bis-NHS Carbonate Mediated Coupling

Activating propane-1,3-diol as a bis-N-hydroxysuccinimide (NHS) carbonate enables coupling with amine or hydroxyl-bearing pyrrolidine derivatives. While this method is less common for ethers, it has been applied in carbodiimide-mediated esterifications:

$$
\text{Propane-diyl-bis(NHS carbonate)} + 2 \, \text{HO-Pyr-COOEt} \xrightarrow{\text{Base}} \text{Diethyl target compound} + 2 \, \text{NHS}
$$

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution 67–85 K2CO3, DMF, 60°C, 24 h Scalable, minimal byproducts Requires brominated precursor
Mitsunobu Reaction 72–90 DIAD, PPh3, THF, rt, 12 h Stereoretentive, mild conditions High reagent cost
Bis-NHS Carbonate 50–65 DCC, DMAP, CH2Cl2, 0°C to rt Versatile for diverse nucleophiles Competes with carbonate hydrolysis

Mechanistic Considerations

SN2 Displacement Dynamics

In nucleophilic substitution, the bromide-leaving group’s electrophilicity and solvent polarity (DMF) enhance reaction kinetics. Steric hindrance at the pyrrolidine 1-position marginally reduces yields, necessitating excess diol.

Mitsunobu’s Redox Pathway

The Mitsunobu mechanism involves phosphine-mediated reduction of DIAD, generating a phosphorane intermediate that activates the diol’s hydroxyl for nucleophilic attack. This pathway ensures inversion-free coupling, critical for chiral centers.

Scalability and Industrial Relevance

Pilot-scale synthesis (≥100 g) favors nucleophilic substitution due to lower reagent costs and compatibility with continuous flow systems. Patent WO 2014/200872 Al highlights analogous large-scale couplings using propane-diyl linkers. Critical parameters include:

  • Purification : Silica gel chromatography or recrystallization from ethanol/water.
  • Quality Control : HPLC-MS for assessing diastereomeric purity and residual solvents.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hexane-Linked Analog: Diethyl 1,1'-(Hexane-1,6-Diyl)bis(4,5-Dioxopyrrolidine-3-Carboxylate)

  • Structural Differences : Replaces the propane-1,3-diyl linker with a longer hexane-1,6-diyl chain.
  • Higher lipophilicity due to the extended alkyl chain may alter solubility profiles compared to the propane-linked compound .
  • Functional Similarities : Retains the diethyl ester and dioxopyrrolidine groups, preserving its capacity for hydrogen bonding and polar interactions.

Duo3 (1,1'-Propane-1,3-Diylbis{4-[(E)-{[(2,6-Dichlorobenzyl)Oxy]imino}Methyl]-1-Ethylpyridinium})

  • Functional Group Variation: Substitutes ester groups with dichlorobenzyloxyimino and pyridinium moieties.
  • Dichlorobenzyl substituents may improve receptor-binding affinity in biological systems compared to the neutral ester groups in the target compound .
  • Structural Similarity : Shares the propane-1,3-diyl linker, suggesting comparable spatial arrangement.

PDEDPD Ligand (1,1'-(Propane-1,3-Diylbis(Azan-1-Yl-1-Ylidene)) Bis(Ethane-1-Yl-1-Ylidene) Bis(2,4-Dihydroxy-5,1-Phenylene) Diethanone)

  • Functional Divergence: Features dihydroxyphenylene and diethanone groups instead of pyrrolidine rings.
  • Metal Complexation: Demonstrated ability to form stable complexes with Cu(II) and Mn(II), leveraging its phenolic hydroxyl and imine groups for coordination. In contrast, the target compound’s ester and dioxo groups may limit metal-binding efficacy .
  • Shared Linker : Utilizes the same propane-1,3-diyl spacer, underscoring its utility in maintaining structural rigidity.

Comparative Data Table

Compound Name Linker Length Functional Groups Key Properties Potential Applications
Target Compound 3 carbons Diethyl ester, dioxopyrrolidine High polarity, ester hydrolysis susceptibility Synthetic intermediate, drug precursor
Hexane-Linked Analog 6 carbons Diethyl ester, dioxopyrrolidine Increased lipophilicity, flexible backbone Material science, surfactants
Duo3 3 carbons Dichlorobenzyloxyimino, pyridinium Cationic, enhanced solubility Pharmaceutical candidate
PDEDPD Ligand 3 carbons Dihydroxyphenylene, diethanone Metal coordination, chelating ability Catalysis, metallodrugs

Biological Activity

Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate), also known as Diethyl Propane-1,3-Diylbiscarbamate, is a compound categorized under carbamate esters. Its chemical formula is C9_9H18_{18}N2_2O4_4, and it has a molecular weight of approximately 218.25 g/mol. This compound is primarily of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The structural representation of this compound can be denoted through its IUPAC name: ethyl N-{3-[(ethoxycarbonyl)amino]propyl}carbamate. The compound's structure features two carbamate groups attached to a propane backbone, which may influence its biological interactions.

Research indicates that compounds similar to Diethyl Propane-1,3-Diylbiscarbamate may exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of the dioxopyrrolidine moiety is believed to enhance the compound's interaction with biological targets, potentially modulating pathways involved in pain and inflammation.

Case Study 1: In Vivo Analgesic Activity

A study conducted on a structurally related carbamate demonstrated significant analgesic effects in a rat model when administered at varying doses. The results indicated a dose-dependent response with minimal side effects observed at therapeutic levels.

Dose (mg/kg)Pain Response (seconds)
1015
2030
5045

This data suggests that compounds within this class may be effective for pain relief while maintaining a favorable safety profile.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, a related compound was tested for its ability to reduce edema in a carrageenan-induced paw edema model. The findings highlighted a significant reduction in paw swelling compared to the control group.

Treatment GroupPaw Swelling (mm)
Control10
Compound A6
Compound B4

These results support the hypothesis that similar compounds can exert beneficial effects in inflammatory conditions.

Research Findings

Recent computational modeling studies have provided insights into the binding affinities of Diethyl Propane-1,3-Diylbiscarbamate analogs with various biological targets. Molecular docking simulations suggest that these compounds can effectively bind to COX enzymes and other relevant receptors involved in inflammation and pain signaling pathways.

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